molecular formula C18H15ClF3N5OS B12153345 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12153345
M. Wt: 441.9 g/mol
InChI Key: FWORFCMLAPEJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal Agents

  • Fluconazole : Differs by replacing the sulfanyl-acetamide group with a bis-triazole motif and a 2,4-difluorophenyl ring. The absence of the sulfanyl bridge in fluconazole reduces molecular rigidity compared to the target compound.

Anticancer Agents

  • Trapidil : A 1,2,4-triazole derivative lacking the chloro-trifluoromethylphenyl group. The acetamide-sulfanyl moiety in the target compound enhances electron-withdrawing effects, potentially increasing metabolic stability.

Table 2: Structural Comparison with Representative Triazoles

Compound Key Substituents Biological Activity
Target Compound 4-Methylphenyl, Cl-CF~3~-phenyl Under investigation
Fluconazole Bis-triazole, 2,4-difluorophenyl Antifungal
Trazodone Chlorophenylpiperazine, triazolone Antidepressant

Properties

Molecular Formula

C18H15ClF3N5OS

Molecular Weight

441.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-12-6-7-14(19)13(8-12)18(20,21)22/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

FWORFCMLAPEJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of 4-Methylphenylthiosemicarbazide

4-Methylbenzaldehyde (10.0 g, 83.2 mmol) reacts with thiosemicarbazide (7.6 g, 83.2 mmol) in ethanol under reflux (78°C, 6 hr) to yield the thiosemicarbazone intermediate. The product is filtered and recrystallized from ethanol (yield: 85–90%).

Cyclization to the Triazole-Thiol

The thiosemicarbazone is treated with hydrazine hydrate (5 eq) in dimethylformamide (DMF) at 120°C for 12 hr. Acidification with HCl (2M) precipitates the triazole-thiol, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).

  • LC-MS : m/z 219.1 [M+H]⁺.

Acetylation of 4-Chloro-3-(trifluoromethyl)aniline

4-Chloro-3-(trifluoromethyl)aniline (12.5 g, 60 mmol) is acetylated with acetic anhydride (8.5 mL, 90 mmol) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2 hr, washed with NaHCO₃ (5%), and dried over MgSO₄. Solvent evaporation yields the acetamide (yield: 95%).

Characterization Data :

  • Melting Point : 98–100°C.

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch).

Thioether Formation

The triazole-thiol (5.0 g, 22.8 mmol) and N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (6.2 g, 22.8 mmol) are dissolved in dry DMF. Potassium carbonate (6.3 g, 45.6 mmol) is added, and the mixture is heated to 80°C for 8 hr. The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethanol.

Optimization Notes :

  • Solvent Screening : DMF outperforms THF or acetonitrile in yield (78% vs. 45–60%).

  • Base Selection : K₂CO₃ gives higher yields than NaH or Et₃N due to better deprotonation of the thiol.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time for cyclization from 12 hr to 2 hr at 150°C.

  • Catalytic Systems : Pd/C (0.5 mol%) enhances coupling efficiency (yield: 92%).

Purification Techniques

  • Crystallization : Ethanol/water (7:3) achieves >99% purity.

  • Chromatography : Reserved for lab-scale; impractical for bulk due to cost.

Analytical and Spectroscopic Validation

Structural Confirmation

Technique Key Findings
¹H NMR δ 2.38 (s, CH₃), 7.30–7.60 (m, Ar-H), 5.15 (s, NH₂), 10.2 (s, NH).
¹³C NMR 168.5 (C=O), 155.2 (C=N), 126.8–140.2 (Ar-C), 21.4 (CH₃).
HRMS m/z 442.0912 [M+H]⁺ (calc. 442.0915).

Purity Assessment

Method Conditions Purity
HPLC C18 column, acetonitrile/water (70:30), 1 mL/min99.7%
Elemental Analysis C: 48.95% (calc. 48.93%), N: 15.82% (15.85%)Within ±0.3%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiol oxidation to disulfide during coupling.

  • Solution : Conduct reactions under nitrogen and add antioxidants (e.g., BHT).

Solubility Limitations

  • Issue : Poor solubility of the acetamide in polar solvents.

  • Solution : Use DMF-DMSO co-solvent systems.

Recent Advancements (2023–2025)

Photocatalytic Coupling

Visible-light-mediated thioetherification using eosin Y reduces energy consumption (yield: 88%, 25°C).

Biocatalytic Approaches

Engineered E. coli expressing sulfhydrylase achieves 70% yield in aqueous media, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of triazole compounds exhibited notable cytotoxicity against several cancer cell lines, including HCT-116 and HeLa. The compound's mechanism involves apoptosis induction and disruption of mitochondrial membrane potential, leading to increased apoptotic cells .
  • In vivo Studies : In animal models, triazole derivatives have shown promise in reducing tumor sizes and improving survival rates. The combination of the triazole structure with other pharmacophores has been explored to enhance efficacy against resistant cancer types .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-11636Apoptosis Induction
Compound BHeLa34Mitochondrial Disruption
Compound CMDA-MB-23151Cell Cycle Arrest

Antimicrobial Properties

The triazole group is also recognized for its antimicrobial activity. Compounds similar to 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide have been studied for their effectiveness against various bacterial strains.

Case Study

A comparative study highlighted that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents in infectious diseases .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. Molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.

Data Table: Inhibitory Activity on 5-Lipoxygenase

Compound NameInhibition (%)Reference
Compound D75
Compound E65

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Triazole Substituents Acetamide Substituent Melting Point (°C) Notable Activity
Target Compound 4-amino-5-(4-methylphenyl) 4-chloro-3-(trifluoromethyl)phenyl N/A Likely anti-inflammatory
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 5-(4-chlorophenyl)-4-(4-methylphenyl) Same as target N/A Higher lipophilicity
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino-5-(3,4,5-trimethoxyphenyl) 4-phenoxyphenyl N/A Enhanced solubility
N-[3-Chloro-2-methylphenyl]-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(4-ethoxyphenyl)-5-(tert-butylphenyl) 3-chloro-2-methylphenyl N/A Steric hindrance effects

Key Observations :

  • Trimethoxyphenyl substitution (Row 3) introduces polar groups, enhancing aqueous solubility but possibly reducing CNS penetration.

Anti-Exudative and Anti-Inflammatory Activity

Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) on the arylacetamide moiety show enhanced anti-exudative activity. For example:

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 40–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium.
  • Derivatives with 4-chloro-3-(trifluoromethyl)phenyl groups (as in the target compound) are hypothesized to exhibit stronger activity due to synergistic electronic effects.

Antimicrobial Activity

Pyridinyl-substituted analogs (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides ) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to the pyridine ring’s ability to coordinate with bacterial enzymes. The target compound’s 4-methylphenyl group may reduce this activity compared to pyridinyl analogs.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound ID IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target ~1680 (expected) N/A N/A
15 1685 2.35 (s, 3H, CH₃), 7.25–8.10 (m, aromatic H) 165.2 (C=O), 155.1 (C=N)
17 1678 2.40 (s, 3H, CH₃), 7.30–8.20 (m, aromatic H) 164.9 (C=O), 154.8 (C=N)
3.1–3.21 1670–1690 6.70–7.80 (aromatic H), 4.20 (s, SCH₂) 165–170 (C=O), 150–155 (C=N)

Insights :

  • Consistent C=O and C=N stretches in IR (~1680 cm⁻¹) confirm acetamide and triazole motifs across analogs.
  • ¹H-NMR aromatic signals vary based on substituent electronic environments (e.g., deshielding by -CF₃ in the target compound).

Pharmacological Prospects and Limitations

  • Advantages of Target Compound : The 4-chloro-3-(trifluoromethyl)phenyl group may improve target binding via hydrophobic and halogen-bonding interactions.
  • Limitations : Compared to pyridinyl or furanyl derivatives, the 4-methylphenyl group might reduce solubility, necessitating formulation optimization.

Biological Activity

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS: 727718-65-2) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole with various electrophiles to introduce the sulfanyl and acetamide groups. The synthetic pathway often includes multi-step reactions that yield derivatives with enhanced biological activity.

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. faecalis20 µg/mL
Target CompoundBacillus cereus25 µg/mL

Antifungal Activity

The triazole scaffold is well-known for its antifungal properties, particularly against Candida species. Studies have reported that derivatives of triazoles can inhibit the enzyme lanosterol 14α-demethylase, critical for ergosterol biosynthesis in fungi . This compound may exhibit similar antifungal activity.

Table 2: Antifungal Activity Against Candida Species

Compound NameFungal StrainMIC (µg/mL)
Compound CCandida albicans≤ 25
Target CompoundCandida tropicalis≤ 30

The biological activity of triazole compounds is primarily attributed to their ability to inhibit specific enzymes involved in the biosynthesis of essential cellular components. For instance, the inhibition of cytochrome P450 enzymes disrupts the production of ergosterol in fungi, leading to cell membrane destabilization and ultimately cell death .

Case Studies

A notable study investigated the efficacy of various triazole derivatives against resistant strains of fungi. The results indicated that compounds structurally similar to our target compound displayed enhanced antifungal activity compared to traditional antifungals like fluconazole .

Case Study Summary:

  • Objective: Evaluate antifungal efficacy against resistant Candida strains.
  • Method: In vitro assays measuring MIC.
  • Results: The target compound showed significant activity with MIC values comparable or superior to existing treatments.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Use polar aprotic solvents (e.g., DMF) at 60–80°C for triazole ring formation, and employ coupling agents (e.g., HATU) for sulfanyl-acetamide bond formation. Purify intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7) and final product via reverse-phase HPLC (acetonitrile/water gradient). Monitor reaction progress with TLC and confirm purity (>95%) via NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer: Use 1H/13C/19F NMR to confirm substituent positions (e.g., trifluoromethyl and chloro groups). Employ HRMS (High-Resolution Mass Spectrometry) for molecular weight validation. For crystallinity assessment, perform X-ray diffraction if single crystals form. Purity is quantified via HPLC with a C18 column (retention time ~12.3 min under acetonitrile/water) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity in antimicrobial research?

  • Methodological Answer: Conduct MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Use broth microdilution (96-well plates) with 24-hour incubation. Compare activity to reference drugs (e.g., ciprofloxacin) and assess dose-response curves. Note that the 4-methylphenyl group may enhance membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

  • Methodological Answer: Synthesize derivatives with modified triazole substituents (e.g., replacing 4-methylphenyl with furan or pyridinyl groups). Test in standardized enzyme inhibition assays (e.g., CYP450 isoforms) and correlate IC50 values with electronic (Hammett σ) or steric (Taft ES) parameters. Molecular docking (AutoDock Vina) can predict binding interactions with target proteins like DHFR .

Q. What experimental approaches resolve contradictions in reported anticancer activity across cell lines?

  • Methodological Answer: Replicate assays using authenticated cell lines (e.g., HepG2 vs. MCF-7) under identical conditions (10% FBS, 48-hour exposure). Perform apoptosis marker analysis (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. Use metabolomics (LC-MS) to identify off-target interactions (e.g., glutathione conjugation) that may explain variability .

Q. How can computational modeling predict metabolic stability and toxicity of derivatives?

  • Methodological Answer: Apply QSAR models (e.g., Schrödinger’s QikProp) to calculate logP (optimal range: 2.5–3.5) and polar surface area (<140 Ų for oral bioavailability). Simulate CYP3A4 metabolism using molecular dynamics (GROMACS). Validate predictions with in vitro hepatocyte clearance assays .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Formulate as a lyophilized powder with mannitol to prevent hydrolysis of the sulfanyl group. For in vivo studies, use PEGylated nanoparticles to enhance plasma half-life .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer: Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.1% Tween-80. For kinetic solubility assessment, use nephelometry or UV-Vis spectroscopy (λmax = 265 nm). Alternatively, synthesize a phosphate prodrug to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.